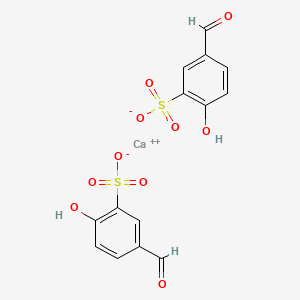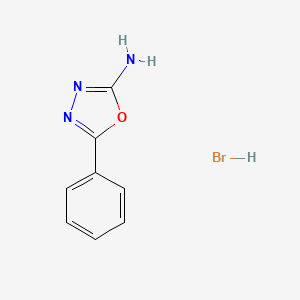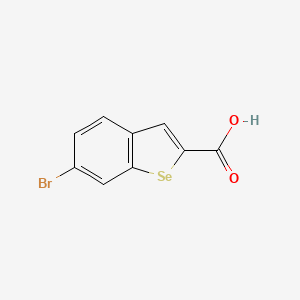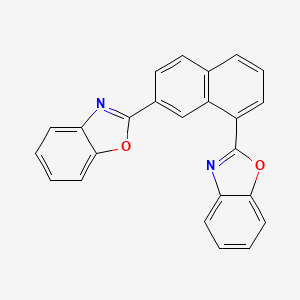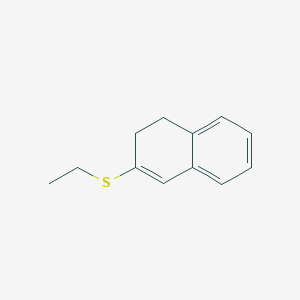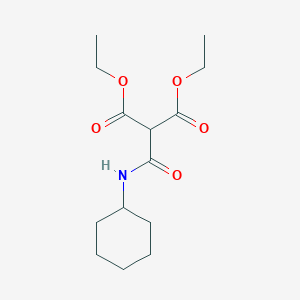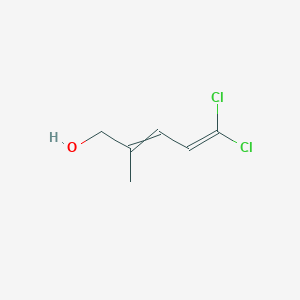
Copper;tricyclohexyl(2-methylpropyl)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;tricyclohexyl(2-methylpropyl)phosphanium is a tertiary phosphine compound characterized by the presence of a copper atom coordinated to a tricyclohexyl(2-methylpropyl)phosphanium ligand. This compound is notable for its applications in catalysis and organometallic chemistry, where it serves as a ligand to facilitate various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including copper;tricyclohexyl(2-methylpropyl)phosphanium, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For instance, the reaction of tricyclohexylphosphine with an appropriate organomagnesium halide can yield the desired phosphine compound .
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for industrial applications.
化学反应分析
Types of Reactions
Copper;tricyclohexyl(2-methylpropyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The ligand can participate in substitution reactions, where it is replaced by other ligands in coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a suitable nucleophile or electrophile, depending on the nature of the reaction.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine complexes. These products are often used as intermediates in further chemical synthesis or as catalysts in industrial processes.
科学研究应用
Copper;tricyclohexyl(2-methylpropyl)phosphanium has a wide range of scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
作用机制
The mechanism by which copper;tricyclohexyl(2-methylpropyl)phosphanium exerts its effects involves the coordination of the phosphine ligand to a metal center, such as copper. This coordination enhances the reactivity of the metal center, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates through coordination to the metal center.
相似化合物的比较
Similar Compounds
Tricyclohexylphosphine: A similar tertiary phosphine ligand with high basicity and a large ligand cone angle.
Triphenylphosphine: Another common phosphine ligand used in catalysis, known for its versatility and stability.
Tris(2-methoxyphenyl)phosphine: A phosphine ligand with electron-donating methoxy groups, used in specialized catalytic applications.
Uniqueness
Copper;tricyclohexyl(2-methylpropyl)phosphanium is unique due to its specific ligand structure, which imparts distinct steric and electronic properties. These properties can enhance the selectivity and efficiency of catalytic reactions, making it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
63505-67-9 |
|---|---|
分子式 |
C22H42CuP+ |
分子量 |
401.1 g/mol |
IUPAC 名称 |
copper;tricyclohexyl(2-methylpropyl)phosphanium |
InChI |
InChI=1S/C22H42P.Cu/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h19-22H,3-18H2,1-2H3;/q+1; |
InChI 键 |
KPSFDEUORDERCE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C[P+](C1CCCCC1)(C2CCCCC2)C3CCCCC3.[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




